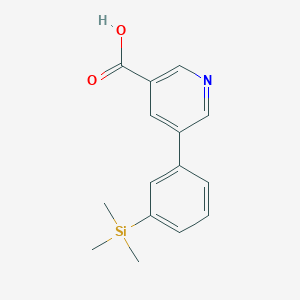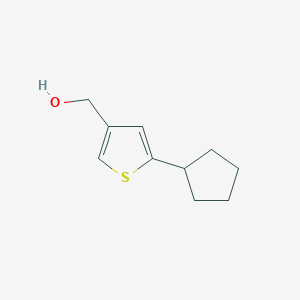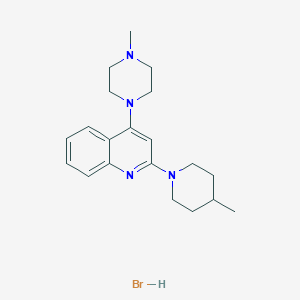
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with piperazine and piperidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of piperazine and piperidine substituents. The final step involves the formation of the hydrobromide salt.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperazine and Piperidine: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the piperazine and piperidine groups. This step requires the use of appropriate alkylating agents and bases to facilitate the substitution.
Formation of Hydrobromide Salt: The final compound is obtained by treating the substituted quinoline with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of cellular processes and interactions.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The quinoline core may also play a role in the compound’s activity by interacting with nucleic acids or other biomolecules.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the piperidine substituent, which may affect its biological activity.
2-(4-Methylpiperidin-1-yl)quinoline: Lacks the piperazine substituent, which may influence its binding properties.
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline: The free base form of the compound without the hydrobromide salt.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both piperazine and piperidine groups, which may enhance its binding affinity and specificity for molecular targets. The hydrobromide salt form may also improve its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C20H29BrN4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C20H28N4.BrH/c1-16-7-9-24(10-8-16)20-15-19(23-13-11-22(2)12-14-23)17-5-3-4-6-18(17)21-20;/h3-6,15-16H,7-14H2,1-2H3;1H |
InChIキー |
STLHWFCDHDHSAQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
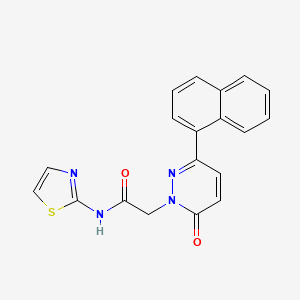
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
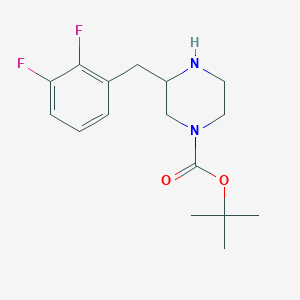

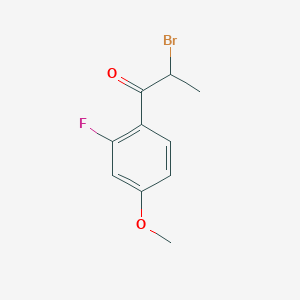
![(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)
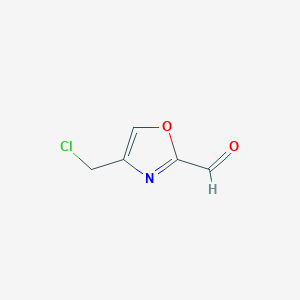
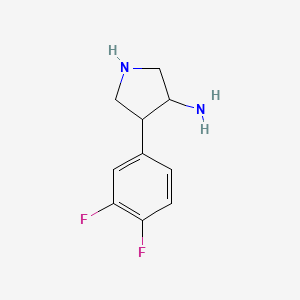
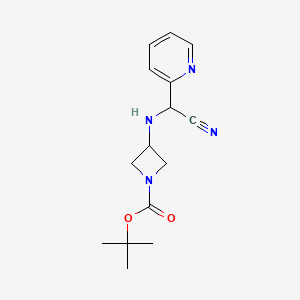
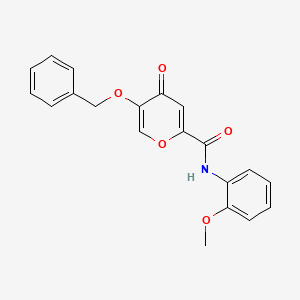
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
